molecular formula C10H14N2O4 B001219 Carbidopa CAS No. 28860-95-9

Carbidopa

Cat. No. B001219
CAS RN: 28860-95-9
M. Wt: 226.23 g/mol
InChI Key: TZFNLOMSOLWIDK-JTQLQIEISA-N
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Description

Synthesis Analysis

Carbidopa synthesis involves several chemical processes. A documented synthesis route starts with L-α-(3,4-dimethoxybenzyl)-α-aminopropionitrile hydrochloride, which undergoes hydrolysis with concentrated hydrochloric acid and condensation with urea in the presence of a base. This process yields the key intermediate L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid. Further, Hofmann rearrangement followed by deprotection with 48% hydrobromic acid leads to carbidopa with an overall yield of about 25% (Li Zhen-hua, 2008). Another asymmetric synthesis approach based on a highly enantioselective α-amination reaction has been reported, achieving a 50% overall yield from commercial compounds (À. Pericas, A. Shafir, A. Vallribera, 2013).

Molecular Structure Analysis

The molecular structure of carbidopa is characterized by its hydrazine group, which plays a crucial role in its function as a decarboxylase inhibitor. The conformation and electronic structure of carbidopa have been explored through density functional theory (DFT) and molecular dynamics (MD) simulations, revealing a complex potential energy surface with several local minima indicating a variety of conformations (Ghader M. Sukker, Nuha Wazzan, Ashour A. Ahmed, R. Hilal, 2016).

Scientific Research Applications

  • Cancer Treatment :

    • Carbidopa has shown effectiveness in suppressing prostate cancer growth by downregulating androgen receptor protein expression and promoting apoptosis. This occurs through aryl hydrocarbon receptor-mediated proteasomal degradation (Chen et al., 2020).
    • It also inhibits pancreatic cancer, acting as an aryl hydrocarbon receptor agonist, suggesting its potential as a cancer treatment option (Ogura et al., 2017).
    • Carbidopa is being researched for repurposing as an anticancer drug. It can block amino acid entry into cancer cells, reducing tumor growth in pancreatic and breast cancer models (Ganapathy et al., 2016).
  • Neurological and Psychiatric Disorders :

    • It has potential therapeutic use in suppressing T cell-mediated pathologies in Parkinson's Disease, as it inhibits T cell activation and autoimmunity (Zhu et al., 2017).
    • Carbidopa L-dopa may reduce unilateral spatial neglect and enhance rehabilitation outcomes post-stroke (Mukand et al., 2001).
  • Parkinson's Disease Treatment :

    • It's widely used as an adjunct with levodopa in Parkinson's disease treatment to decrease peripheral side effects without interfering with central nervous system metabolism (Definitions, 2020).
  • Sleep Disorders :

    • Carbidopa/levodopa normalized periodic limb movements in sleep and improved sleep, particularly in the first three hours in most subjects (Kaplan et al., 1993).
  • Metabolic Effects :

    • Carbidopa treatment decreases urinary sodium excretion and alters tryptophan metabolism in breast cancer and melanoma cells, leading to the formation of a pro-proliferative metabolite (Mcclanahan et al., 1985; Duarte et al., 2019).
  • Others :

    • It's an effective antiemetic in patients with familial dysautonomia, likely by reducing the formation of dopamine outside the brain (Norcliffe-Kaufmann et al., 2013).
    • The drug is also being studied for its effects on 6-[18F]fluoro-L-dopa kinetics in positron emission tomography (Hoffman et al., 1992).

Safety And Hazards

Carbidopa may cause side effects such as severe drowsiness, uncontrolled muscle movements in your face, worsening of tremors, severe nausea, vomiting, or diarrhea, confusion, hallucinations, unusual changes in mood or behavior, depression or suicidal thoughts, seizure, or severe nervous system reaction . Some people taking carbidopa with levodopa have fallen asleep during normal daytime activities such as working, talking, eating, or driving .

properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022735
Record name Carbidopa
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Molecular Weight

226.23 g/mol
Source PubChem
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Physical Description

Solid
Record name Carbidopa
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Boiling Point

Decomposes
Record name Carbidopa
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Mechanism of Action

Carbidopa is an inhibitor of the DDC which in order, inhibits the peripheral metabolism of levodopa. DDC is very important in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine. DDC can be found in the body periphery and in the blood-brain barrier. The action of carbidopa is focused on peripheral DDC as this drug cannot cross the blood-brain barrier. Hence, it will prevent the metabolism of [levodopa] in the periphery but it will not have any activity on the generation of dopamine in the brain.
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Product Name

Carbidopa

CAS RN

28860-95-9, 38821-49-7
Record name Carbidopa
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Record name Carbidopa [INN]
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Record name CARBIDOPA ANHYDROUS
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Melting Point

203-208 °C, 203 - 205 °C
Record name Carbidopa
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URL https://www.drugbank.ca/drugs/DB00190
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Record name Carbidopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48,700
Citations
K Wirdefeldt, P Odin, D Nyholm - CNS drugs, 2016 - Springer
Background Levodopa–carbidopa intestinal gel (LCIG) is available in several countries for the treatment of advanced levodopa-responsive Parkinson’s disease (PD) with severe motor …
Number of citations: 108 link.springer.com
T Müller - Expert opinion on drug metabolism & toxicology, 2020 - Taylor & Francis
… on motor symptoms after elevation of the carbidopa dosing [Citation17]. Nearly each available L-dopa formulation is applied with carbidopa or benserazide nowadays. An exception is …
Number of citations: 44 www.tandfonline.com
RA Hauser, A Hsu, S Kell, AJ Espay, K Sethi… - The Lancet …, 2013 - thelancet.com
Background IPX066 is an oral, extended-release, capsule formulation of carbidopa-levodopa. We aimed to assess this extended-release formulation versus immediate-release …
Number of citations: 210 www.thelancet.com
JG Nutt, WR Woodward, JL Anderson - Annals of neurology, 1985 - Wiley Online Library
… that carbidopa doubles the bioavailability of orally administered levodopa. Carbidopa did … plasma concentration of levodopa, suggesting that carbidopa does not modify the so-called …
Number of citations: 206 onlinelibrary.wiley.com
RA Hauser - Neurology, 2004 - AAN Enterprises
A levodopa/carbidopa/entacapone combination product (Stalevo) was recently approved to treat patients with idiopathic Parkinson’s disease (PD) who experience end-of-dose “wearing…
Number of citations: 101 n.neurology.org
HH Fernandez, DG Standaert, RA Hauser… - Movement …, 2015 - Wiley Online Library
Motor complications in Parkinson's disease (PD) are associated with long‐term oral levodopa treatment and linked to pulsatile dopaminergic stimulation. l‐dopa‐carbidopa intestinal gel …
LC Seeberger, RA Hauser - Expert review of neurotherapeutics, 2009 - Taylor & Francis
… A dopa decarboxylase inhibitor (DDCI), such as carbidopa or … levodopa, carbidopa, and the COMT inhibitor entacapone. It is available in fixed-dose combinations of levodopa/carbidopa/…
Number of citations: 54 www.tandfonline.com
RA Hauser, M Panisset, G Abbruzzese… - Movement …, 2009 - Wiley Online Library
We performed a 39‐week, randomized, double‐blind, multicenter study to compare the efficacy, safety, and tolerability of levodopa/carbidopa/entacapone (LCE, Stalevo) with levodopa/…
AE Lang, RL Rodriguez, JT Boyd… - Movement …, 2016 - Wiley Online Library
Background Continuous administration of levodopa‐carbidopa intestinal gel (carbidopa‐levodopa enteral suspension) through a percutaneous endoscopic gastrojejunostomy is a …
DR Robertson, ND Wood, H Everest… - British journal of …, 1989 - Wiley Online Library
1. The effect of age on the pharmacokinetics of levodopa administered alone and in the presence of carbidopa was investigated in young and elderly healthy volunteers. 2. The plasma …
Number of citations: 133 bpspubs.onlinelibrary.wiley.com

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